molecular formula C9H8Cl2N2O4 B8764530 2-chloroethyl N-(2-chloro-4-nitrophenyl)carbamate CAS No. 76564-08-4

2-chloroethyl N-(2-chloro-4-nitrophenyl)carbamate

Cat. No. B8764530
CAS RN: 76564-08-4
M. Wt: 279.07 g/mol
InChI Key: SHQBPTLHLKKABS-UHFFFAOYSA-N
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Patent
US04226612

Procedure details

50.0 g of 2-chloro-4-nitrophenyl isocyanate was added, with stirring, to 100 g of 2-chloroethanol. After 2 minutes, the temperature of the mixture rose to 65° C. The mixture then was heated at 80°-90° C. for 10 minutes, and cooled. 200 ml of ether and 200 ml of hexane were added, the mixture was cooled to 15° C. and filtered. Drying of the filter cake gave 2-chloroethyl (2-chloro-4-nitrophenyl)carbamate (1A), as a white solid, mp: 128°-130° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[N:11]=[C:12]=[O:13].[Cl:14][CH2:15][CH2:16][OH:17].CCOCC>CCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[NH:11][C:12](=[O:13])[O:17][CH2:16][CH2:15][Cl:14]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was heated at 80°-90° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Drying of the filter cake

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])NC(OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.